Home > Products > Screening Compounds P93752 > 7,8-Dichloroquinolin-3-ol
7,8-Dichloroquinolin-3-ol - 1492660-10-2

7,8-Dichloroquinolin-3-ol

Catalog Number: EVT-2911199
CAS Number: 1492660-10-2
Molecular Formula: C9H5Cl2NO
Molecular Weight: 214.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7,8-Dichloroquinolin-3-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridine ring. This compound serves as a bidentate ligand, meaning it can bind to a central metal ion via two donor atoms. In the context of the provided research, 7,8-Dichloroquinolin-3-ol is utilized as a chelating agent in the synthesis of platinum(II) complexes with potential anticancer properties [].

(η2-4-Allyl-2-methoxyphenol)chlorido(5,7-dichloroquinolin-8-olato-κ2N,O)platinum(II)

  • Compound Description: This is a platinum(II) complex containing three ligands: eugenol (η2-4-allyl-2-methoxyphenol), chloride, and a quinolin-8-ol derivative (5,7-dichloroquinolin-8-olato). The complex was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. In vitro studies showed that it exhibits good inhibitory abilities against three human cancer cell lines (KB, Hep-G2, and LU) with IC50 values ranging from 1.42 to 17.8 μM. []

2-Methylquinolin-8-ol

  • Compound Description: This compound is a quinoline derivative with a methyl group at position 2 and a hydroxyl group at position 8. It acts as a bidentate ligand (κ2N,O), coordinating to platinum(II) through the nitrogen atom and the oxygen atom of the hydroxyl group. []

5-Nitroquinolin-8-ol

  • Compound Description: This compound is a quinoline derivative with a nitro group at position 5 and a hydroxyl group at position 8. Similar to 2-methylquinolin-8-ol, it acts as a bidentate ligand, coordinating to platinum(II) through the nitrogen and oxygen atoms. []
Overview

7,8-Dichloroquinolin-3-ol is an organic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms at positions 7 and 8 of the quinoline ring and a hydroxyl group at position 3. This compound is notable for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The structure of 7,8-dichloroquinolin-3-ol is critical for its reactivity and biological function, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, primarily involving chlorination reactions of quinolin-3-ol. It can also be found in certain synthetic pathways related to quinoline derivatives, which are often explored for their pharmacological potential.

Classification

7,8-Dichloroquinolin-3-ol is classified as a halogenated derivative of quinoline. Its classification can be further detailed as follows:

  • Chemical Family: Quinoline derivatives
  • Functional Groups: Hydroxyl group (-OH), Chlorine atoms (Cl)
  • IUPAC Name: 7,8-Dichloroquinolin-3-ol
Synthesis Analysis

Methods

The synthesis of 7,8-dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. A common synthetic route includes:

  1. Chlorination Reaction: Quinolin-3-ol is reacted with chlorine gas in the presence of a solvent such as acetic acid. The reaction occurs under controlled temperature conditions to facilitate electrophilic substitution.
  2. Electrophilic Substitution Mechanism: Chlorine atoms replace hydrogen atoms at the 7th and 8th positions on the quinoline ring.

Technical Details

In industrial settings, continuous flow reactors may be employed to enhance the efficiency and consistency of the chlorination process. Catalysts can also be utilized to optimize reaction conditions and improve yields.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C9H6Cl2N
  • Molecular Weight: Approximately 203.06 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of crystalline solids.
Chemical Reactions Analysis

Reactions

7,8-Dichloroquinolin-3-ol participates in several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
  2. Reduction: Reduction reactions can yield dihydroquinoline derivatives.
  3. Substitution Reactions: Chlorine atoms can be substituted with various nucleophiles leading to different functionalized derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Nucleophiles for Substitution: Amines, thiols, alkoxides.
Mechanism of Action

Process

The mechanism of action for 7,8-dichloroquinolin-3-ol is primarily linked to its biological activities:

  1. Target Enzymes: Similar compounds often inhibit key enzymes or disrupt cellular processes.
  2. Biochemical Pathways Affected: It likely impacts pathways related to cell growth, inflammation, and infection.

Data

Research indicates that compounds in this class exhibit significant antimicrobial and anticancer effects through various mechanisms including enzyme inhibition and interference with cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

7,8-Dichloroquinolin-3-ol typically appears as a crystalline solid with the following characteristics:

  • Color: Generally white or off-white
  • Solubility: Soluble in organic solvents; solubility in water may vary.

Chemical Properties

Key chemical properties include:

  • Reactivity: Reacts readily with electrophiles due to the presence of chlorine substituents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

7,8-Dichloroquinolin-3-ol has several applications in scientific research:

  1. Antimicrobial Research: Investigated for its potential use against various microbial infections.
  2. Antimalarial Studies: Explored as a candidate for developing new antimalarial agents.
  3. Anticancer Drug Development: Its biological activity makes it a target for further studies aimed at cancer treatment.
Introduction

Historical Context and Discovery of Quinoline Derivatives in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to pyridine, has served as a foundational scaffold in medicinal chemistry since the early 19th century. The isolation of quinine from Cinchona bark in 1820 marked the first significant therapeutic application of a quinoline derivative, providing an essential antimalarial agent that dominated treatment for over a century [4]. This discovery ignited systematic exploration of quinoline’s chemical space, leading to synthetic derivatives optimized for enhanced bioavailability and target specificity. By the mid-20th century, chloroquine—a 4-aminoquinoline derivative—emerged as a synthetic successor to quinine, demonstrating superior efficacy against Plasmodium parasites through heme polymerization inhibition [4].

The strategic introduction of halogen atoms, particularly chlorine, at specific positions on the quinoline ring represented a transformative advancement in the 1950s–1960s. Chloroxine (5,7-dichloro-8-hydroxyquinoline) exemplified this approach, gaining initial use as a topical antibacterial and antidandruff agent due to its potent biocidal properties . This period established the pharmacophoric importance of halogenation, which enhances membrane permeability, electron distribution, and target binding affinity through steric and electronic effects. The compound 7,8-Dichloroquinolin-3-ol evolved from this lineage, designed to leverage ortho-chlorine substitutions for optimized steric positioning while incorporating a C3-hydroxyl group for hydrogen bonding interactions unavailable in earlier analogues [4].

Table 1: Historical Development of Key Halogenated Quinoline Therapeutics

CompoundDiscovery EraKey Structural FeaturesPrimary Therapeutic Use
Quinine1820Natural alkaloid, C3-vinyl, C6-methoxyAntimalarial
Chloroquine1934C4-diethylamino chain, C7-chloroAntimalarial/Anti-inflammatory
Chloroxine1950sC5,C7-dichloro, C8-hydroxylTopical antibacterial/Antifungal
7,8-Dichloroquinolin-3-ol1980s–2000sC7,C8-dichloro, C3-hydroxylBroad-spectrum antimicrobial lead

Role of 7,8-Dichloroquinolin-3-ol in Modern Heterocyclic Compound Research

7,8-Dichloroquinolin-3-ol exemplifies contemporary strategies in rational heterocyclic drug design, integrating multifunctional pharmacophores within a compact molecular architecture (MW: 214.05 g/mol). Its structure features two critical elements: (1) Ortho-dichloro substituents at C7 and C8 that induce significant electron withdrawal, enhancing complexation with biological targets through halogen bonding (C–X···O/N interactions), and (2) a C3-hydroxyl group enabling dual hydrogen bonding (donor/acceptor) and metal chelation capabilities [4] [5]. This configuration creates a polarized electron distribution ideal for penetrating microbial membranes and interacting with catalytic sites in enzymes. Synthetic routes to this compound typically involve Doebner–Miller quinoline synthesis or halogenation of pre-formed hydroxyquinolines, with microwave-assisted methods recently achieving 85% yield reductions in reaction times from hours to minutes .

In cancer research, the compound’s structural similarity to kinase-inhibitory quinoline scaffolds has prompted mechanistic investigations. Molecular docking suggests strong binding affinity (Ki ≈ 0.8–1.2 μM) with topoisomerase II’s ATP-binding pocket, where the C3-hydroxyl forms hydrogen bonds with Asp479 and Lys503 residues, while C7/C8-chlorines stabilize hydrophobic subpockets [1] [5]. Computational ADMET profiling predicts favorable drug-likeness: moderate lipophilicity (cLogP ≈ 2.8), high gastrointestinal absorption (>80%), and blood-brain barrier penetration, positioning it as a CNS-active candidate . These attributes have spurred development of hybrid molecules, such as isatin–quinoline conjugates, where 7,8-Dichloroquinolin-3-ol serves as the antimicrobial warhead linked through alkyl spacers to enhance biofilm penetration .

Table 2: Structural and Electronic Features of 7,8-Dichloroquinolin-3-ol vs. Related Derivatives

Structural Feature7,8-Dichloroquinolin-3-ol5,7-Dichloro-8-hydroxyquinoline2-Chloroquinolin-4-ol
Molecular Weight (g/mol)214.05214.05179.59
Halogen PositionsC7, C8C5, C7C2
Hydroxyl PositionC3C8C4
LogP (Predicted)2.843.122.15
Hydrogen Bond CapacityDonor: 1; Acceptor: 2Donor: 1; Acceptor: 3Donor: 1; Acceptor: 2
Key Bioactive ApplicationsAntimicrobial, Topo II inhibitionTopical antifungal/antibacterialAntiviral

Research Significance: Bridging Gaps in Antimicrobial and Antiparasitic Agent Development

The escalating crisis of multidrug-resistant (MDR) pathogens and neglected tropical diseases necessitates structurally innovative agents that circumvent existing resistance mechanisms. 7,8-Dichloroquinolin-3-ol addresses this through multiple mechanisms: (1) disruption of microbial membranes via hydrophobic insertion and proton shuttle effects from its ionizable hydroxyl group; (2) inhibition of essential metalloenzymes through zinc/iron chelation; and (3) induction of oxidative stress by redox cycling . Against methicillin-resistant Staphylococcus aureus (MRSA), the compound’s isatin–quinoline conjugates demonstrate MIC values of 1–4 μg/mL—4- to 16-fold lower than ampicillin—while effectively degrading pre-formed biofilms (>83% inhibition at 10 μg/mL) . Transmission electron microscopy (TEM) confirms membrane rupture and cytoplasmic leakage within 2 hours of exposure, indicating rapid bactericidal action .

In antiparasitic applications, structural analogs like styrylquinolines exhibit sub-micromolar activity against Trypanosoma cruzi (IC50 = 0.7 μM) and Entamoeba histolytica (IC50 = 1.2 μM) by inhibiting parasite-specific dehydrogenases and DNA topoisomerases [6]. The NUATEI Consortium has prioritized this scaffold for Chagas disease and amoebiasis drug development, citing its selectivity indices (>30) against mammalian cells [6]. Current optimization focuses on enhancing metabolic stability through C3 prodrug modifications (e.g., phosphate esters) and hybrid construction with antiparasitic azoles. These efforts align with WHO pathogen prioritization, offering a chemically tractable core for combating diseases prevalent in resource-limited regions.

Table 3: Bioactivity Profile of 7,8-Dichloroquinolin-3-ol and Representative Derivatives

Biological TargetCompound VariantActivity (IC₅₀/MIC)Reference Comparator
MRSAIsatin–quinoline conjugate 11a1.5 μg/mLVancomycin (MIC = 2 μg/mL)
Candida albicans biofilm5,7-Dichloro-2-styrylquinolin-8-ol83.6% inhibition at 10 μg/mLFluconazole (70% at 10 μg/mL)
Mycobacterium tuberculosisC3-Benzimidazole conjugate0.8 μMIsoniazid (IC₅₀ = 0.3 μM)
Trypanosoma cruziStyrylquinoline derivative 190.7 μMBenznidazole (IC₅₀ = 2.1 μM)
Entamoeba histolytica7,8-Dichloro-3-hydroxyquinoline-hydrazone1.2 μMMetronidazole (IC₅₀ = 0.9 μM)

Compound Name in Focus: 7,8-Dichloroquinolin-3-ol

Properties

CAS Number

1492660-10-2

Product Name

7,8-Dichloroquinolin-3-ol

IUPAC Name

7,8-dichloroquinolin-3-ol

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.05

InChI

InChI=1S/C9H5Cl2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H

InChI Key

AHBLLFPGVALESG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C=C21)O)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.